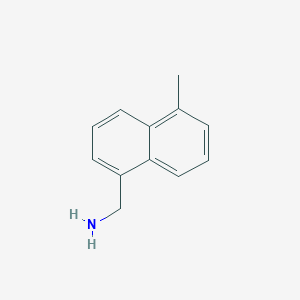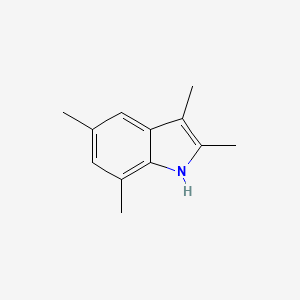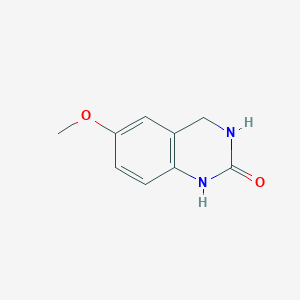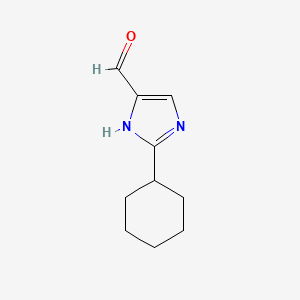![molecular formula C8H9N3O2 B11912670 (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11912670.png)
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a chemical compound that belongs to the class of imidazopyridines. This compound features a fused heterocyclic ring system, which includes an imidazole ring fused with a pyridine moiety. Imidazopyridines are known for their significant therapeutic potential and are often explored for their biological activities.
Preparation Methods
The synthesis of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common synthetic route includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential as a bioactive agent, influencing various cellular pathways.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit enzymes such as aromatase, impacting hormone synthesis .
Comparison with Similar Compounds
Similar compounds to (5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol include other imidazopyridines like imidazo[4,5-c]pyridine and imidazo[1,2-a]pyridine. These compounds share the fused heterocyclic ring system but differ in their substitution patterns and biological activities. For example, imidazo[4,5-c]pyridine derivatives are known for their anti-inflammatory properties, while imidazo[1,2-a]pyridine derivatives are explored for their anticancer potential .
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C8H9N3O2 |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O2/c1-13-7-3-2-5-8(11-7)10-6(4-12)9-5/h2-3,12H,4H2,1H3,(H,9,10,11) |
InChI Key |
UISIRFITJQUANP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)










![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)

